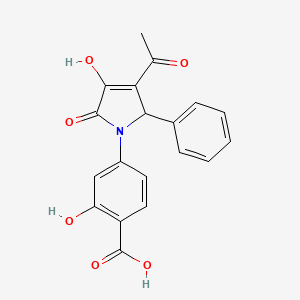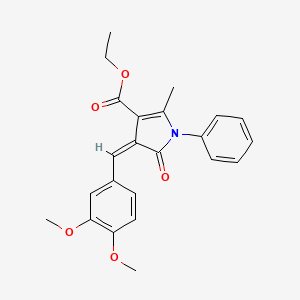![molecular formula C15H17Cl3N6O2 B11543274 N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of triazine herbicides. These compounds are widely used in agriculture to control broadleaf weeds and grasses. The compound’s structure features a triazine ring, which is known for its herbicidal properties, and a phenoxyacetic acid moiety, which enhances its effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine under controlled conditions.
Attachment of the Phenoxyacetic Acid Moiety: The intermediate product is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a suitable base to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Formation of hydroxylated and carboxylated products.
Reduced Forms: Formation of amine and alkyl derivatives.
Substituted Products: Various substituted triazine derivatives.
Applications De Recherche Scientifique
N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of triazine herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Mécanisme D'action
The compound exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.
Similar Compounds:
Atrazine: Another triazine herbicide with a similar mechanism of action.
Simazine: A triazine herbicide used for pre-emergence weed control.
Propazine: A triazine herbicide with similar structural features.
Uniqueness: N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a triazine ring and a phenoxyacetic acid moiety. This structural feature enhances its herbicidal activity and broadens its spectrum of action compared to other triazine herbicides.
Propriétés
Formule moléculaire |
C15H17Cl3N6O2 |
|---|---|
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
N-[2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]ethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H17Cl3N6O2/c1-2-19-14-22-13(18)23-15(24-14)21-6-5-20-12(25)8-26-11-4-3-9(16)7-10(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,20,25)(H2,19,21,22,23,24) |
Clé InChI |
ONFUYMBWBZJATM-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B11543191.png)
![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![(11Z)-11-(4-bromobenzylidene)-11H-indeno[1,2-b]quinoline](/img/structure/B11543204.png)



![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![methyl 4-({[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11543252.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)

![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
